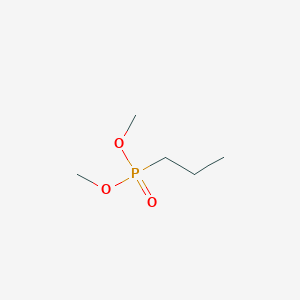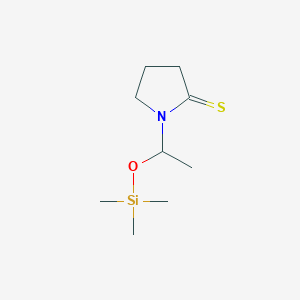
D-赤藓糖醇酸
描述
D-erythro-Ritalinic Acid is a single enantiomer of erythro Ritalinic acid .
Synthesis Analysis
The synthesis of D-erythro-Ritalinic Acid involves the hydrolysis of the methyl ester (±)-threo-methyl phenidate which yields the free acid in 40% yield, viz. (±)-threo-ritalinic acid, C13H17NO2 . Hydrolysis and subsequent crystallization were accomplished at pH values between 5 and 7 to yield colorless prisms which were analyzed by X-ray crystallography .
Molecular Structure Analysis
D-erythro-Ritalinic Acid has a molecular formula of C13H17NO2 . The molecular weight is 219.28 g/mol . The InChI is 1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 . The Canonical SMILES is C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O .
Chemical Reactions Analysis
Methylphenidate, from which D-erythro-Ritalinic Acid is derived, works primarily as a dopamine and noradrenaline reuptake inhibitor . It also protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .
Physical And Chemical Properties Analysis
D-erythro-Ritalinic Acid has a molecular weight of 219.28 g/mol . The exact mass is 219.125928785 g/mol and the monoisotopic mass is 219.125928785 g/mol . The topological polar surface area is 49 Ų . The heavy atom count is 16 .
科学研究应用
Renal Imaging Agent in Nuclear Medicine
DL-erythro Ritalinic Acid (dlRA) has been synthesized and used as a renal imaging agent in nuclear medicine . The complex, 99m Tc-dRA, was prepared by the addition of 99m Tc sodiumpertechnetate using stannous chloride dihydrate as a reducing agent . Compared to commercial renal imaging agents (99m Tc-DTPA and 99m Tc-EC), the synthesized complex, 99m Tc-dRA, showed high target to non-target (T/NT) counts, clear images in early stages and is harmless as it is a metabolite of a drug already taken up by body organs .
Alternative Sampling Matrices for Methylphenidate
DL-erythro Ritalinic Acid has been used to explore the potential of alternative sampling matrices for methylphenidate . The correlations between dl-threo-methylphenidate and dl-threo-ritalinic acid concentrations in exhaled breath and oral fluid with those in plasma were assessed in repeated samples collected after a single oral dose of methylphenidate .
Pharmacokinetics of Methylphenidate
DL-erythro Ritalinic Acid is involved in the pharmacokinetics of methylphenidate . In all subjects, d-threo-methylphenidate was detectable in plasma for at least 15 hours after the dose with a biphasic profile . d-threo-Ritalinic acid concentrations were on average 25-fold higher (range 6–126) than the corresponding d-threo-methylphenidate concentrations .
Metabolite of Methylphenidate
Ritalinic acid is the main metabolite of methylphenidate . It is well recognized that the CES1A1 (highly expressed in liver, intestine, placenta and brain) exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer, which logically has a longer half-life .
Minor Pathways Involving Aromatic Hydroxylation, Microsomal Oxidation and Conjugation
In addition to being the main metabolite of methylphenidate, minor pathways involving aromatic hydroxylation, microsomal oxidation and conjugation have also been reported to form the p-hydroxy-, oxo- and conjugated metabolites, respectively .
Transesterification with Ethanol Producing Ethylphenidate
Methylphenidate may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .
作用机制
Target of Action
DL-erythro Ritalinic Acid, also known as D-erythro-Ritalinic Acid, is a metabolite of Methylphenidate (MPH), a psychomotor stimulant primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . The primary targets of DL-erythro Ritalinic Acid are the norepinephrine and dopamine reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
DL-erythro Ritalinic Acid acts as a norepinephrine and dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space, prolonging their action . This results in potentiated noradrenergic and/or dopaminergic function in the central and peripheral nervous systems .
Biochemical Pathways
DL-erythro Ritalinic Acid is the main metabolite of Methylphenidate (MPH). MPH undergoes enantioselective metabolism in the liver, predominantly by the enzyme CES1A1 . This results in the formation of DL-erythro Ritalinic Acid, which is largely inactive . Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported .
Pharmacokinetics
The pharmacokinetics of DL-erythro Ritalinic Acid is largely determined by the metabolism of its parent compound, MPH. MPH is rapidly and extensively metabolized by carboxylesterase CES1A1 to form DL-erythro Ritalinic Acid . The CES1A1 enzyme, highly expressed in liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring the l-threo-enantiomer over the d-threo-enantiomer . This results in a longer half-life for the d-threo-enantiomer .
Action Environment
The action, efficacy, and stability of DL-erythro Ritalinic Acid can be influenced by various environmental factors. For instance, the co-consumption of ethanol with MPH may lead to the formation of ethylphenidate, which is also pharmacologically active . This could potentially alter the pharmacodynamics and toxicological effects of MPH and its metabolites . Furthermore, the route of administration and formulation of MPH can affect the plasma concentrations of its isomers .
安全和危害
未来方向
There is a need for more research on the metabolomics of methylphenidate enantiomers for a more efficacious therapeutic drug monitoring . The central stimulating effects of methylphenidate are associated with the activity of threo isomers administration, while erythro isomers cause some adverse side effects . Therefore, the production of more purified preparations has become the subject of interest .
属性
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-erythro-Ritalinic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)

